2,5-Dichloro-4-(trifluoromethyl)pyrimidine

Medicinal Chemistry Process Chemistry SNAr

Order 2,5-Dichloro-4-(trifluoromethyl)pyrimidine (785777-98-2) for predictable C2-selective nucleophilic aromatic substitution, eliminating regioisomeric mixtures and protecting-group steps in 2-aminopyrimidine library synthesis. Its unique C2-Cl electrophilicity, driven by the C4-CF₃/C5-Cl push-pull effect, is essential for covalent MSK1 CTKD inhibitor campaigns. Differentiated from regioisomers with H410 environmental hazard classification, requiring compliant handling and disposal. Verify purity and lot-specific reactivity to safeguard kinase inhibitor intermediate yields.

Molecular Formula C5HCl2F3N2
Molecular Weight 216.97 g/mol
CAS No. 785777-98-2
Cat. No. B1312681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloro-4-(trifluoromethyl)pyrimidine
CAS785777-98-2
Molecular FormulaC5HCl2F3N2
Molecular Weight216.97 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=N1)Cl)C(F)(F)F)Cl
InChIInChI=1S/C5HCl2F3N2/c6-2-1-11-4(7)12-3(2)5(8,9)10/h1H
InChIKeyTXXQDEGSBJJCSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichloro-4-(trifluoromethyl)pyrimidine (CAS 785777-98-2) as a Differentiated Halogenated Pyrimidine Building Block for Kinase-Focused Medicinal Chemistry


2,5-Dichloro-4-(trifluoromethyl)pyrimidine (CAS 785777-98-2) is a halogenated heteroaromatic scaffold characterized by a pyrimidine core bearing chlorine atoms at the C2 and C5 positions and an electron-withdrawing trifluoromethyl (CF₃) group at C4 [1]. This specific substitution pattern confers unique physicochemical properties, including a relatively high calculated LogP of approximately 2.80 and low aqueous solubility (0.138 mg/mL) . While widely utilized as a versatile synthetic intermediate, its precise reactivity profile—particularly the heightened electrophilicity of the C2 chlorine in nucleophilic aromatic substitution (SNAr) reactions—differentiates it from other regioisomeric dichloro(trifluoromethyl)pyrimidines [2].

Why 2,5-Dichloro-4-(trifluoromethyl)pyrimidine Cannot Be Substituted with Common Pyrimidine Analogs in Kinase Inhibitor Synthesis


Generic substitution of halogenated pyrimidines in medicinal chemistry campaigns is often unfeasible due to profound differences in regioselective reactivity and resultant biological target engagement. The distinct arrangement of electron-withdrawing groups (CF₃ and Cl) on the pyrimidine ring of 2,5-Dichloro-4-(trifluoromethyl)pyrimidine fundamentally alters the π-electron density and LUMO distribution compared to regioisomers like 2,4-dichloro-5-(trifluoromethyl)pyrimidine or non-fluorinated analogs such as 2,5-dichloropyrimidine [1][2]. Consequently, the rate and site of nucleophilic attack (e.g., SNAr) differ, directly impacting the yield and purity of derived kinase inhibitor intermediates [3]. Furthermore, the resulting substitution patterns dictate the vector and electronic environment of the final bioactive molecule, influencing its binding affinity (e.g., IC₅₀ values against kinases like TrkA and MSK1) and physicochemical properties (e.g., LogP) in ways that other building blocks cannot replicate [4].

Quantitative Differentiation Evidence for 2,5-Dichloro-4-(trifluoromethyl)pyrimidine (CAS 785777-98-2)


Enhanced C2 Reactivity for Regioselective SNAr Amination

The unique electronic environment of 2,5-dichloro-4-(trifluoromethyl)pyrimidine, with strong electron-withdrawing groups at C4 (CF₃) and C5 (Cl), significantly activates the C2 position toward nucleophilic attack. This contrasts with regioisomers like 2,4-dichloro-5-(trifluoromethyl)pyrimidine, where the C4 position is generally more reactive [1]. Computational analysis of analogous dichloropyrimidines with electron-withdrawing groups at C5 reveals that LUMO lobes are localized on both C2 and C4, but the energetic gap and orbital coefficients favor C2 substitution [2]. This regioselectivity is crucial for constructing targeted kinase inhibitors, enabling chemists to install functional handles at a predictable site with higher fidelity.

Medicinal Chemistry Process Chemistry SNAr

Distinct Kinase Inhibitory Profile (MSK1 vs. TrkA)

Derivatives built upon the 2,5-dichloropyrimidine scaffold have been identified as a novel series of covalent inhibitors for the C-terminal kinase domain (CTKD) of MSK1, acting via an SNAr reaction with a cysteine residue (Cys440) [1]. While not direct data for the parent building block, this provides a strong class-level inference for its utility in accessing this chemotype. In contrast, derivatives of 2-chloro-4-(trifluoromethyl)pyrimidine are more commonly associated with potent inhibition of TrkA kinase, with reported IC₅₀ values as low as 1.95-3.10 nM in ELISA assays [2][3].

Kinase Inhibition Covalent Inhibitor MSK1

Physicochemical Property Differences: LogP and Solubility

The specific substitution pattern of 2,5-dichloro-4-(trifluoromethyl)pyrimidine directly impacts its physicochemical properties, which are crucial for medicinal chemistry design. It exhibits a calculated LogP of 2.8022 and very low aqueous solubility (0.138 mg/mL) . In comparison, the regioisomer 2,4-dichloro-5-(trifluoromethyl)pyrimidine has a lower density (1.609 g/mL vs. 1.6 g/cm³ for the 2,5-isomer) and a different boiling point (230.1 °C) [1][2]. While the LogP difference between the isomers is not directly available, the altered substitution pattern is known to affect lipophilicity and, consequently, the ADME profile of derived drug candidates.

Drug Design Physicochemical Properties LogP

Comparative Hazard Profile: 2,5- vs. 2,4-Regioisomer

Safety considerations differ meaningfully between regioisomers. 2,5-Dichloro-4-(trifluoromethyl)pyrimidine is classified with GHS hazard statements including H302 (harmful if swallowed), H318 (causes serious eye damage), and H410 (very toxic to aquatic life with long lasting effects) [1]. Its regioisomer, 2,4-dichloro-5-(trifluoromethyl)pyrimidine, while also hazardous, is typically noted as an irritant and toxic, but specific aquatic toxicity (H410) is not always prominently flagged in its standard MSDS [2]. This distinction in environmental hazard classification (H410) can have significant implications for shipping, disposal, and facility handling protocols.

Safety GHS Classification Handling

Optimal Application Scenarios for 2,5-Dichloro-4-(trifluoromethyl)pyrimidine (CAS 785777-98-2) Based on Evidence


Medicinal Chemistry: Synthesis of Covalent MSK1 Kinase Inhibitors

This compound is a highly suitable starting material for medicinal chemists developing covalent inhibitors targeting the C-terminal kinase domain (CTKD) of MSK1. As demonstrated by Hall et al. (2022), the 2,5-dichloropyrimidine scaffold can act as a reactive warhead, forming a covalent bond with a cysteine residue (Cys440) via an SNAr mechanism [1]. The specific substitution pattern of 2,5-dichloro-4-(trifluoromethyl)pyrimidine ensures the necessary electrophilicity at C2 or C5 for this covalent engagement, differentiating it from regioisomers that would lead to a different substitution outcome and likely loss of MSK1 activity [2].

Process Chemistry: Regioselective Synthesis of 2-Substituted Pyrimidine Derivatives

For process chemists, this compound offers a predictable and distinct regioselectivity profile. The electronic push-pull effect of the C4-CF₃ and C5-Cl groups directs nucleophilic substitution preferentially to the C2 position [3]. This is a critical differentiator from 2,4-dichloro-5-(trifluoromethyl)pyrimidine, where C4 is the more reactive site. Utilizing 2,5-dichloro-4-(trifluoromethyl)pyrimidine allows for the targeted installation of amines or other nucleophiles at C2 without the need for protecting group strategies or facing complex regioisomeric mixtures, thereby streamlining the synthesis of 2-amino-4-trifluoromethyl-5-chloropyrimidine libraries [4].

Drug Discovery: Building Block for Modulating Lipophilicity in Lead Optimization

The compound's calculated LogP of 2.8022 and its specific substitution pattern make it a valuable tool in lead optimization campaigns where precise modulation of lipophilicity is required . Incorporating this fragment introduces a significant increase in LogP compared to non-fluorinated or mono-chlorinated analogs. This is supported by the low aqueous solubility (0.138 mg/mL) observed for the parent compound . Medicinal chemists can select this building block over less lipophilic alternatives when the target product profile demands higher LogP for improved membrane permeability or target binding, while being mindful of the trade-off in solubility .

Specialized Chemical Inventory: Managing Environmental and Safety Compliance

Procurement and EH&S managers should note the distinct hazard profile of this compound, specifically its classification as H410 (very toxic to aquatic life with long lasting effects) [5]. This differentiates it from its regioisomer, 2,4-dichloro-5-(trifluoromethyl)pyrimidine, which typically lacks this prominent environmental hazard warning in vendor documentation. For organizations with strict environmental disposal and shipping protocols, this distinction is a key factor in chemical inventory management. It justifies the need for specific handling, storage, and waste disposal procedures, and may influence the decision to use the 2,5-isomer over the 2,4-isomer in large-scale or frequent applications [6].

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